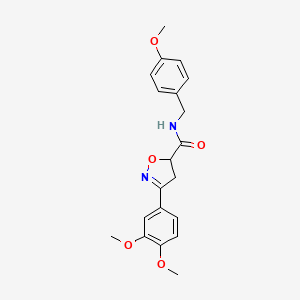![molecular formula C22H25N3O5 B11426596 N-ethyl-2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11426596.png)
N-ethyl-2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound characterized by its unique structure, which includes methoxybenzyl and methoxyphenyl groups attached to an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multiple steps:
Formation of the Imidazolidinone Core: The initial step involves the reaction of ethylamine with a suitable diketone to form the imidazolidinone ring. This reaction is usually carried out under acidic or basic conditions to facilitate ring closure.
Introduction of Methoxybenzyl and Methoxyphenyl Groups: The next step involves the alkylation of the imidazolidinone core with 4-methoxybenzyl chloride and 4-methoxyphenyl chloride. This step requires the presence of a strong base, such as sodium hydride, to deprotonate the imidazolidinone nitrogen, making it nucleophilic.
Acetylation: The final step is the acetylation of the nitrogen atom using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolidinone ring can be reduced to form a more saturated ring system.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of a more saturated imidazolidinone derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the imidazolidinone core, which is known to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The methoxy groups and imidazolidinone ring are common motifs in drug design, suggesting possible applications in developing new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its stable structure and functional groups.
Mechanism of Action
The mechanism by which N-ethyl-2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The methoxy groups could participate in hydrogen bonding or hydrophobic interactions, while the imidazolidinone ring could fit into enzyme active sites or receptor binding pockets.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: Unique due to its specific substitution pattern and functional groups.
N-ethyl-2-[3-(4-hydroxybenzyl)-1-(4-hydroxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: Similar structure but with hydroxy groups instead of methoxy groups, potentially altering its reactivity and biological activity.
N-ethyl-2-[3-(4-chlorobenzyl)-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: Chlorine substituents could increase the compound’s lipophilicity and alter its interaction with biological targets.
Uniqueness
This compound is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. The specific arrangement of these groups around the imidazolidinone core also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25N3O5 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-ethyl-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C22H25N3O5/c1-4-23-20(26)13-19-21(27)25(16-7-11-18(30-3)12-8-16)22(28)24(19)14-15-5-9-17(29-2)10-6-15/h5-12,19H,4,13-14H2,1-3H3,(H,23,26) |
InChI Key |
HJTOBRJJPTXTCN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1C(=O)N(C(=O)N1CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11426518.png)
![N-{[5-({[(3-Methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11426520.png)
![4-methyl-N-(3-{[2-(morpholin-4-yl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide](/img/structure/B11426522.png)
![(2E)-2-[4-(diethylamino)benzylidene]-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11426528.png)
![N-{3-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11426536.png)

![3-Fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11426553.png)
![Ethyl 4-(2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B11426568.png)
![N-(3-chlorophenyl)-5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)pentanamide](/img/structure/B11426578.png)
![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-(2-morpholin-4-ylethyl)pentanamide](/img/structure/B11426582.png)
![N-(3-methoxyphenyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11426584.png)
![2-(4-bromo-2-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11426586.png)
![3-(2-methylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11426589.png)
![N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide](/img/structure/B11426590.png)
